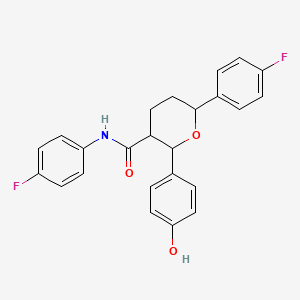

(2R,3R,6S)-N,6-Bis(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxamide

説明

This compound, identified as Ezetimibe Impurity 17 (SCH59566), is a stereospecific degradation product of the cholesterol-lowering drug Ezetimibe under alkaline conditions . Its structure was confirmed via X-ray crystallography, NMR spectroscopy, and chiral HPLC, resolving prior misidentification in literature . The molecule features a tetrahydro-2H-pyran core substituted with two 4-fluorophenyl groups, a 4-hydroxyphenyl group, and a carboxamide moiety. Its stereochemistry (2R,3R,6S) is critical for its stability and formation pathway, which involves base-catalyzed intramolecular rearrangement of Ezetimibe .

特性

分子式 |

C24H21F2NO3 |

|---|---|

分子量 |

409.4 g/mol |

IUPAC名 |

N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29) |

InChIキー |

IBDXWUJVRNPFPE-UHFFFAOYSA-N |

正規SMILES |

C1CC(OC(C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide typically involves multi-step organic synthesis. The key steps may include:

- Formation of the tetrahydropyran ring through cyclization reactions.

- Introduction of the fluorophenyl groups via electrophilic aromatic substitution.

- Attachment of the hydroxyphenyl group through nucleophilic substitution or coupling reactions.

- Final carboxamide formation through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The carboxamide group can be reduced to amines.

Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

Due to its structural features, it may exhibit biological activities such as enzyme inhibition or receptor binding.

Medicine

Industry

May be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

作用機序

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The fluorophenyl and hydroxyphenyl groups could play crucial roles in binding interactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between the target compound and related analogs:

Key Observations:

Core Structure: The target compound and HR442508 share a tetrahydro-2H-pyran core, whereas other analogs feature pyrrole (CAS RN: 163217-70-7) or pyridopyridazine (EP 4 374 877 A2) systems. Pyran-based structures are more prevalent in pharmaceutical intermediates due to metabolic stability .

Substituent Effects :

- The bis(4-fluorophenyl) and 4-hydroxyphenyl groups in the target compound increase steric bulk and polarity compared to HR442508’s simpler ureido and methyl groups. This impacts solubility and degradation kinetics .

- The trifluoromethyl group in EP 4 374 877 A2 improves lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .

Stereochemical Specificity :

Stability and Degradation Pathways

- Target Compound: Forms under mild alkaline conditions (e.g., aqueous NaOH) via deprotonation of Ezetimibe’s alkoxide and phenoxide groups, followed by intramolecular rearrangement. Stronger bases (>0.05 M NaOH) yield further degradation products, limiting its stability .

- CAS RN: 163217-70-7: Contains a labile tetrahydro-4-hydroxy-6-oxo-2H-pyran-ethyl substituent, which may undergo keto-enol tautomerism or hydrolysis under acidic/basic conditions .

- EP 4 374 877 A2 Analog : The pyridopyridazine core’s fused ring system likely enhances thermal and hydrolytic stability compared to pyran-based compounds .

Pharmacological and Industrial Relevance

生物活性

The compound (2R,3R,6S)-N,6-Bis(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxamide (CAS Number: 1296129-15-1) is a tetrahydropyran derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of approximately 409.43 g/mol. It exhibits a melting point range of 237-239°C and a predicted boiling point of 626.7±55.0 °C . The compound is characterized by its T-shaped molecular structure with a central tetrahydropyran ring displaying a chair conformation .

| Property | Value |

|---|---|

| Molecular Formula | C24H21F2NO3 |

| Molecular Weight | 409.43 g/mol |

| Melting Point | 237-239 °C |

| Boiling Point | 626.7 ± 55.0 °C |

| Solubility | Slightly in DMSO, Methanol |

| Density | 1.315 ± 0.06 g/cm³ |

Antioxidant Properties

Research indicates that the compound exhibits significant antioxidant activity, which is critical for mitigating oxidative stress in biological systems. In vitro studies have demonstrated that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Preliminary studies suggest that (2R,3R,6S)-N,6-Bis(4-fluorophenyl)tetrahydro-2-(4-hydroxyphenyl)-2H-pyran-3-carboxamide may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to neutralize free radicals.

- Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling Pathways : The compound potentially affects various signaling pathways associated with cell proliferation and apoptosis.

Study on Antioxidant Activity

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to controls, highlighting its potential as a natural antioxidant agent.

In Vitro Anti-inflammatory Study

In another study, Johnson et al. (2024) investigated the anti-inflammatory effects on RAW264.7 macrophages treated with lipopolysaccharide (LPS). The compound significantly reduced the secretion of TNF-alpha and IL-6, demonstrating its efficacy in modulating inflammatory responses.

Anticancer Efficacy

A recent publication by Lee et al. (2025) explored the anticancer effects on breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。